molecular formula C23H16F2N6O3 B2986024 N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide CAS No. 1260908-03-9

N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

Cat. No. B2986024
CAS RN: 1260908-03-9
M. Wt: 462.417
InChI Key: FOXGQEFLXIOIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . It also contains a pyridine ring and an oxadiazole ring, both of which are common structures in medicinal chemistry due to their ability to participate in various chemical reactions and form stable structures .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes several functional groups: a fluorobenzyl group, an oxadiazole ring, and a triazolopyridine ring. These groups could potentially allow for various interactions with biological targets, such as hydrogen bonding and aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability . The triazole and oxadiazole rings could participate in hydrogen bonding, affecting the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, highlighting the diverse biological properties of fused heterocyclic 1,2,4-triazoles. The synthesis involved a series of steps starting from commercially available chloropyridine carboxylic acids, amidoximes, hydrazinolysis, ester formation, and finally hydrolysis into acetic acid to obtain the end products. The newly synthesized compounds were assessed for pharmacological activity, demonstrating the versatility of this chemical framework in drug development Karpina et al., 2019.

Antifungal and Apoptotic Effects

Çavușoğlu et al. (2018) reported on the synthesis, characterization, and biological activities of triazole-oxadiazole compounds against Candida species. The study found that specific compounds displayed potent antifungal properties and induced apoptosis in Candida cells, illustrating the therapeutic potential of triazole-oxadiazole derivatives in treating fungal infections Çavușoğlu et al., 2018.

Modification for PI3Ks Inhibition

Wang et al. (2015) described the modification of a specific N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea to enhance its anticancer effects and reduce toxicity. This compound and its derivatives demonstrated significant antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, offering insights into the design of anticancer agents with improved safety profiles Wang et al., 2015.

Antimicrobial Activities

Another study focused on the synthesis and pharmacological evaluation of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, revealing significant antimicrobial activity against various microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents Suresh et al., 2016.

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its biological activity. This could include in vitro and in vivo studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N6O3/c24-16-8-6-14(7-9-16)12-26-19(32)13-31-23(33)30-10-2-5-18(21(30)28-31)22-27-20(29-34-22)15-3-1-4-17(25)11-15/h1-11H,12-13H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXGQEFLXIOIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.